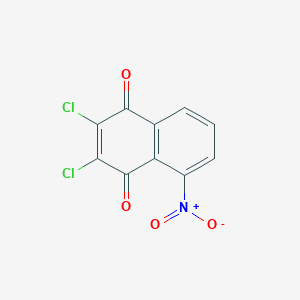

2,3-Dichloro-5-nitro-1,4-naphthoquinone

Übersicht

Beschreibung

2,3-Dichloro-5-nitro-1,4-naphthoquinone is a synthetic organic compound with the molecular formula C10H3Cl2NO4. It is a derivative of naphthoquinone, characterized by the presence of two chlorine atoms and one nitro group attached to the naphthoquinone core. This compound is known for its distinctive yellow to orange crystalline appearance and has been studied for its various chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-nitro-1,4-naphthoquinone typically involves the nitration and chlorination of 1,4-naphthoquinone. The process begins with the nitration of 1,4-naphthoquinone using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 2 and 3 positions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and chlorination processes. These processes are carried out in controlled environments to ensure the safety and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Analyse Chemischer Reaktionen

Reactions of 2,3-Dichloro-1,4-Naphthoquinones

2,3-dichloro-1,4-naphthoquinone is a versatile precursor in various chemical reactions, especially those involving cycloaddition, condensation, and nucleophilic substitution . It is highly reactive towards nucleophilic attacks by oxygen, carbon, nitrogen, sulfur, and selenium nucleophiles at the C-2 and C-3 positions .

2.1. Cycloaddition Reactions

2,3-dichloro-1,4-naphthoquinone undergoes cycloaddition reactions with dienes, alkenes, and α-diazo compounds .

-

With Dienes : The reaction of 2,3-dichloroquinone with a diene produces a cyclo adduct . Reduction of this adduct with zinc, followed by aromatization, yields 6-hydroxyanthraquinone, while treatment with sodium methoxide in methyl alcohol results in the formation of 1,2-dioxyanthraquinone in high yields .

-

With Alkenes : Photochemical reactions of 2,3-dichloro-1,4-naphthoquinone with alkenes in acetonitrile yield cyclobutane adducts, ethylene adducts, and 5-tolylbenz[a]anthracene-7,12-dione . Similarly, reactions with 1,1-diphenylethylene give a mixture of cyclobutane adducts and 5-phenylbenz[a]anthracene-7,12-dione .

-

With α-Diazo Compounds : Cycloaddition reactions of 2,3-dichloro-1,4-naphthoquinone with α-diazo compounds in benzene, using a catalyst like Rh2(OAc)4, form cycloadducts .

2.2. Nucleophilic Substitution Reactions

2,3-dichloro-1,4-naphthoquinone undergoes nucleophilic substitution with various nucleophiles .

-

With Nitrogen Nucleophiles : 2,3-dichloro-1,4-naphthoquinone undergoes nucleophilic substitution with pyrazole and pyridine . It also reacts with tertiary amines in CH2Cl2 to form N:N-dialkyl-2-chloro-1,4-naphthoquinone, and with dilituric acid to produce 2-dilituro-3-chloro-1,4-naphthoquinone .

-

With other nucleophiles : Hydroxyquinones react with 2,3-dichloro-1,4-naphthoquinone in the presence of Cs2CO3, resulting in nucleophilic substitution and the production of 8-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-9-hydroxy-3,3-dimethyl-3H-benzo[f]chromene-7,10-dione .

2.3. Charge-Transfer (CT) Complex Formation

2,3-dichloro-1,4-naphthoquinone can form charge-transfer complexes with various compounds .

-

With Crizotinib : The reaction of 2,3-dichloro-1,4-naphthoquinone with crizotinib (CZT) in different solvents results in a red-colored product, confirming the formation of a charge-transfer complex . Spectrophotometric investigations showed that the molar absorptivity of the complex is linearly correlated with the dielectric constant and polarity index of the solvent . The stoichiometric ratio of 2,3-dichloro-1,4-naphthoquinone to crizotinib was found to be 2:1, with an association constant of

. -

With Methyl Substituted Anilines : 2,3-dichloro-5-nitro-1,4-naphthoquinone forms electron donor-acceptor complexes with methyl-substituted anilines . Spectrophotometric studies indicate the formation of 1:2 (acceptor:donor) complexes in chlorinated solvents such as chloroform, dichloromethane, and 1,2-dichloroethane . The stoichiometry of the complexes remains unaffected by temperature variations and changes in solvent .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reactivity and Versatility

DCNNQ is recognized for its electrophilic nature, which allows it to participate in various chemical reactions. It serves as a precursor for synthesizing a wide range of naphthoquinone derivatives. These derivatives are crucial in the development of complex organic molecules, including heterocycles and substituted naphthoquinones . The compound's ability to undergo nucleophilic substitutions and cyclization reactions makes it a valuable building block in organic synthesis.

Table 1: Synthetic Applications of DCNNQ

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of DCNNQ and its derivatives as anticancer agents. Research indicates that certain naphthoquinones exhibit significant antiproliferative effects against various human cancer cell lines. For instance, derivatives of DCNNQ have shown promising results in inhibiting the growth of colon cancer cells (HCT116) and other cancer types through mechanisms involving oxidative stress and apoptosis induction .

Antimicrobial Properties

DCNNQ has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative damage in bacterial cells .

Table 2: Biological Evaluations of DCNNQ Derivatives

Computational Studies

Recent computational studies have focused on understanding the interaction mechanisms of DCNNQ derivatives with biological targets. For example, molecular docking studies have revealed that certain derivatives can effectively bind to key proteins involved in cancer progression and bacterial resistance mechanisms. This computational approach aids in predicting the efficacy and optimizing the design of new therapeutic agents based on DCNNQ .

Wirkmechanismus

The biological activity of 2,3-Dichloro-5-nitro-1,4-naphthoquinone is primarily attributed to its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential candidate for anticancer and antimicrobial therapies. The compound targets cellular components such as DNA, proteins, and lipids, disrupting their normal functions and leading to cell apoptosis.

Vergleich Mit ähnlichen Verbindungen

1,4-Naphthoquinone: The parent compound, used as a precursor in various chemical syntheses.

2,3-Dichloro-1,4-naphthoquinone: Similar structure but lacks the nitro group.

5-Nitro-1,4-naphthoquinone: Contains a nitro group but lacks chlorine atoms.

Uniqueness: 2,3-Dichloro-5-nitro-1,4-naphthoquinone is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its redox properties, making it more effective in generating ROS and inducing oxidative stress compared to its analogs.

Biologische Aktivität

2,3-Dichloro-5-nitro-1,4-naphthoquinone (DCNNQ) is a synthetic compound belonging to the naphthoquinone family. Its unique structure, characterized by both chlorine and nitro substituents, imparts distinctive chemical reactivity and biological activity. This article delves into the biological activity of DCNNQ, exploring its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of DCNNQ is largely attributed to its electrophilic nature. The compound possesses four electrophilic sites that allow it to form covalent bonds with nucleophilic sites on various biological targets. This interaction can lead to alterations in cellular functions and biochemical pathways.

Target Interactions

- Electrophilic Sites : The presence of electrophilic sites enables DCNNQ to interact with nucleophiles such as proteins and nucleic acids.

- Generation of Reactive Oxygen Species (ROS) : The compound's redox properties facilitate the generation of ROS, which can induce oxidative stress in cells .

Biological Activities

DCNNQ exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that naphthoquinones, including DCNNQ, possess significant antimicrobial properties. Studies have shown that DCNNQ can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes through oxidative damage and membrane disruption .

Antitumor Activity

DCNNQ has been studied for its potential anticancer effects. It has been shown to induce apoptosis in cancer cells through mechanisms such as:

- DNA Intercalation : DCNNQ can intercalate into DNA, leading to structural changes and ultimately cell death.

- Inhibition of Topoisomerases : The compound acts as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and transcription .

Case Studies and Research Findings

Several studies have investigated the biological activity of DCNNQ:

- Antitumor Mechanisms : A study demonstrated that DCNNQ significantly increased ROS levels in human colon cancer cells (HCT-116) and breast cancer cells (MDA-MB-231), leading to oxidative stress and apoptosis .

- Antimicrobial Efficacy : In vitro assays revealed that DCNNQ exhibited potent antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial membrane integrity, leading to cell lysis .

- Charge-Transfer Complex Formation : Research on the reaction between DCNNQ and crizotinib (a drug for non-small cell lung cancer) showed that a charge-transfer complex was formed, indicating potential synergistic effects in cancer treatment .

The biochemical properties of DCNNQ contribute significantly to its biological activities:

- Redox Properties : The ability to undergo reversible oxidation-reduction reactions enhances its reactivity with biomolecules.

- Electron Affinity : The nitro group increases the electron affinity of the compound, enhancing its interactions with other molecules .

Comparative Analysis

To understand the uniqueness of DCNNQ compared to other naphthoquinones, a comparison table is provided below:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both chlorine and nitro groups | Antimicrobial, Antitumor |

| 1,4-Naphthoquinone | Parent compound | Limited reactivity |

| 2,3-Dichloro-1,4-naphthoquinone | Lacks nitro group | Antimicrobial |

| 5-Nitro-1,4-naphthoquinone | Lacks chlorine | Antioxidant |

Eigenschaften

IUPAC Name |

2,3-dichloro-5-nitronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCITCQRUBWCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402657 | |

| Record name | 2,3-Dichloro-5-nitro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22360-86-7 | |

| Record name | 2,3-Dichloro-5-nitro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-5-nitro-1,4-dihydronaphthalene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the electron-withdrawing nature of the nitro group in 2,3-Dichloro-5-nitro-1,4-naphthoquinone affect its properties?

A1: The presence of the nitro group significantly enhances the electron-acceptor strength of this compound. Research suggests an electron affinity of 2.24 eV for this compound, compared to 2.05 eV for 2,3-dichloro-1,4-naphthoquinone, highlighting the nitro group's impact. [] This increased electron affinity influences its ability to form complexes, potentially impacting its biological activity and interactions with other molecules.

Q2: What is the significance of synthesizing regioisomers of this compound?

A2: Synthesizing regioisomers, specifically N(H)-substituted-5-nitro-1,4-naphthoquinones, provides valuable insights into structure-activity relationships. By altering the position of substituents, researchers can assess the impact of these changes on biological activities like antioxidant capacity and enzyme inhibition. For example, one study found that 2-chloro regioisomers generally exhibited higher antioxidant capacities compared to their 3-chloro counterparts. [] This emphasizes the importance of regioisomerism in fine-tuning the properties of these compounds for potential applications.

Q3: Can you elaborate on the antioxidant properties observed in this compound derivatives?

A3: Studies have shown that certain derivatives of this compound, particularly those with specific substitutions on the naphthoquinone ring, exhibit notable antioxidant capacities. [] For instance, 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione demonstrated significant antioxidant activity, measured using the CUPRAC method. [] Further investigation into the mechanisms underlying these antioxidant effects is crucial to understanding their potential therapeutic implications.

Q4: What are the potential applications of this compound based on its complexing properties?

A4: Given its electron-accepting nature and ability to form complexes, this compound holds promise in various areas. Its complexation with electron donors, such as methyl-substituted anilines, has been investigated. [] Understanding these interactions is crucial for potential applications in fields like material science, where controlled charge transfer plays a vital role. Further research might explore its use in developing new materials with tailored electronic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.